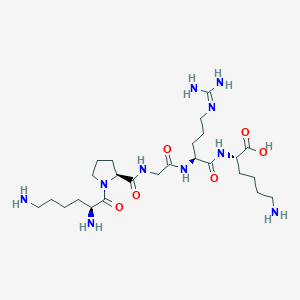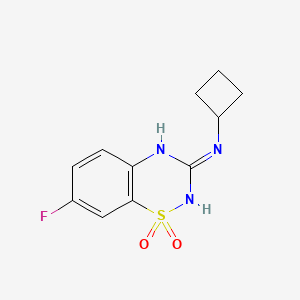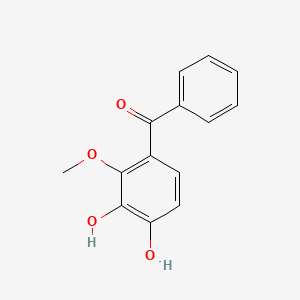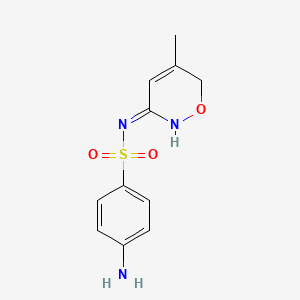![molecular formula C11H18O B12565009 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one CAS No. 144340-75-0](/img/structure/B12565009.png)
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and distinctive reactivity, which has led to its use in various synthetic applications and research studies.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the preparation of key intermediates such as 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one and 6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one from 2-methylbenzoic acid . These intermediates are then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
作用機序
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
類似化合物との比較
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but contains an oxygen atom in place of the ketone group.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with a different functional group arrangement.
Uniqueness
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is unique due to its specific ketone functionality and the stability of its bicyclic structure. This makes it particularly useful in synthetic applications where stability and reactivity are crucial.
特性
CAS番号 |
144340-75-0 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
1,3,3-trimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(2)8-4-6-11(3,7-5-8)9(10)12/h8H,4-7H2,1-3H3 |
InChIキー |
SMWQXDIDJQZSOE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1=O)(CC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
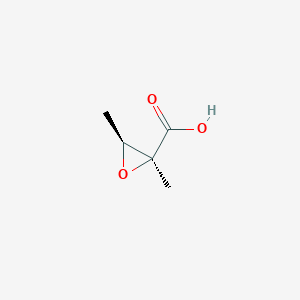
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)


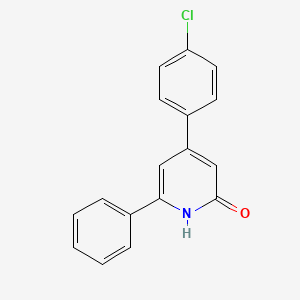

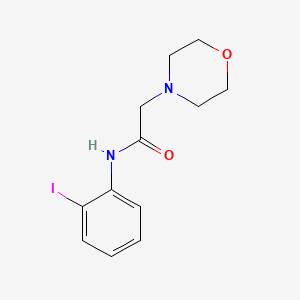
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
